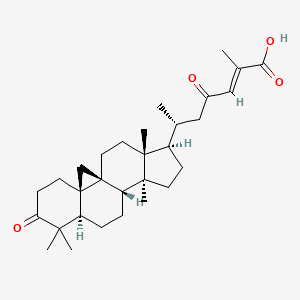

3,23-Dioxocycloart-24-en-26-oic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E,6R)-2-methyl-4-oxo-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-18(15-20(31)16-19(2)25(33)34)21-9-11-28(6)23-8-7-22-26(3,4)24(32)10-12-29(22)17-30(23,29)14-13-27(21,28)5/h16,18,21-23H,7-15,17H2,1-6H3,(H,33,34)/b19-16+/t18-,21-,22+,23+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYWFBGSJPGTAM-ACKRQZOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Natural Occurrence and Advanced Isolation Methodologies for 3,23 Dioxocycloart 24 En 26 Oic Acid

Botanical and Other Biological Sources Yielding 3,23-Dioxocycloart-24-en-26-oic acid

This compound, a member of the cycloartane (B1207475) triterpenoid (B12794562) family, has been identified in various biological sources. The primary occurrences are in plant species, particularly within the Pinaceae and Ranunculaceae families. Furthermore, this class of compounds has been discovered in unique biological products such as propolis.

The genus Abies, commonly known as firs, is a notable source of diverse triterpenoids. researchgate.netnih.govnih.gov Phytochemical investigations of species such as Abies georgei, Abies koreana, and Abies faxoniana have led to the isolation of numerous cycloartane and lanostane-type triterpenoids. researchgate.netnih.govnih.gov While these studies have identified a range of structurally related compounds, they underscore the potential of this genus as a source for this compound.

The rhizomes of Actaea asiatica, a perennial herb from the Ranunculaceae family, have also been a source of novel cycloartane triterpenes. frontiersin.org Research on this plant has revealed several cytotoxic cycloartane triterpene glycosides. frontiersin.org Another identified botanical source is the orchid Gastrodia elata. nih.gov

Beyond the plant kingdom, Indonesian stingless bee propolis has been found to contain cycloartane-type triterpenes, some of which share structural similarities with this compound, such as a carboxylic acid group at C-26. nih.gov

Below is a data table summarizing the botanical and biological sources of this compound and related cycloartane triterpenoids.

| Family | Genus/Source | Species/Type | Common Name | Plant Part/Material |

| Pinaceae | Abies | koreana | Korean Fir | Leaves |

| Pinaceae | Abies | faxoniana | Faxon Fir | Not specified |

| Pinaceae | Abies | georgei | George's Fir | Not specified |

| Ranunculaceae | Actaea | asiatica | Asian Baneberry | Rhizomes |

| Orchidaceae | Gastrodia | elata | Ghost Orchid | Not specified |

| Not Applicable | Propolis | Tetragonula sapiens | Stingless Bee Propolis | Propolis |

Modern Chromatographic and Extraction Techniques for the Isolation of this compound

The isolation of this compound from its natural sources is a multi-step process that typically involves initial extraction followed by chromatographic purification. The choice of solvent and chromatographic conditions is critical for achieving high purity.

Initial extraction of plant material, such as the leaves of Abies koreana or the rhizomes of Actaea asiatica, often begins with the use of organic solvents. nih.govfrontiersin.org A common approach involves maceration or Soxhlet extraction with methanol (B129727) or a mixture of dichloromethane (B109758) and methanol. researchgate.net This initial extract is then typically subjected to liquid-liquid partitioning to separate compounds based on their polarity. Solvents such as n-hexane, ethyl acetate (B1210297), and butanol are sequentially used to fractionate the crude extract.

Following initial extraction and fractionation, various chromatographic techniques are employed for the purification of the target compound. Column chromatography over silica (B1680970) gel is a standard initial step, followed by more refined techniques such as preparative High-Performance Liquid Chromatography (HPLC). researchgate.net The use of reversed-phase columns (e.g., C18) with solvent systems like methanol-water or acetonitrile-water gradients is common for the fine purification of triterpenoids.

More advanced, modern techniques are also being applied to streamline the discovery and isolation process. Molecular networking, guided by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS), has been successfully used for the targeted isolation of cycloartane-type triterpenoids from Curculigo orchioides. nih.govpharmaffiliates.com This approach allows for the visualization of structurally related compounds within a complex mixture, facilitating the identification and targeted isolation of novel or desired molecules. nih.govpharmaffiliates.com

A summary of the extraction and chromatographic techniques is presented in the table below.

| Step | Technique | Description |

| Initial Extraction | Solvent Extraction | Maceration or Soxhlet extraction with solvents like methanol or dichloromethane-methanol. researchgate.net |

| Fractionation | Liquid-Liquid Partitioning | Sequential partitioning of the crude extract with solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol. |

| Purification | Column Chromatography | Initial separation using silica gel or other stationary phases. |

| Fine Purification | High-Performance Liquid Chromatography (HPLC) | Use of preparative HPLC with reversed-phase columns for final purification. researchgate.net |

| Advanced Techniques | Molecular Networking (LC-HRMS/MS) | Targeted isolation based on the mass spectrometric profiling of structurally related compounds. nih.govpharmaffiliates.com |

Optimization Strategies for the Isolation Yield and Purity of this compound from Complex Matrices

Maximizing the yield and purity of this compound from complex biological sources requires the optimization of extraction and purification parameters. Several strategies can be employed to enhance the efficiency of the isolation process.

Ultrasound-assisted extraction (UAE) has emerged as a powerful technique for improving the extraction efficiency of triterpenoids. nih.govnih.gov This method utilizes the mechanical effects of acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. nih.gov The optimization of UAE parameters, such as ultrasonic power, extraction time, temperature, and the solid-to-liquid ratio, is crucial for maximizing the yield. nih.gov

Response Surface Methodology (RSM) is a statistical approach often used in conjunction with UAE to identify the optimal extraction conditions. nih.gov By systematically varying the extraction parameters, RSM can be used to model the relationship between these variables and the extraction yield, allowing for the prediction of the optimal conditions to achieve the highest yield of the target compound. nih.gov

The purity of the isolated compound is heavily dependent on the chromatographic steps. The selection of the appropriate stationary and mobile phases is critical. For complex mixtures, multi-step chromatographic procedures, often involving a combination of normal-phase and reversed-phase chromatography, may be necessary. The use of high-resolution techniques like preparative HPLC is instrumental in achieving high purity. researchgate.net

Furthermore, the stability of the compound during extraction and purification is a key consideration. The use of non-denaturing temperatures during extraction can prevent the chemical modification of sensitive molecules. nih.gov

The table below outlines key strategies for optimizing the isolation yield and purity.

| Strategy | Parameter to Optimize | Effect |

| Ultrasound-Assisted Extraction (UAE) | Ultrasonic Power, Time, Temperature, Solid-to-Liquid Ratio | Increases extraction efficiency by enhancing solvent penetration and mass transfer. nih.govnih.gov |

| Response Surface Methodology (RSM) | Combination of Extraction Parameters | Statistically determines the optimal conditions for maximizing extraction yield. nih.gov |

| Chromatographic Conditions | Stationary Phase, Mobile Phase, Gradient Profile | Improves the resolution and separation of the target compound from impurities. |

| Process Conditions | Temperature | Prevents the degradation or chemical modification of the target compound. nih.gov |

Identification of Precursors and Intermediates in the Biosynthesis of this compound

The biosynthesis of all triterpenoids, including this compound, originates from simple five-carbon building blocks. nih.gov In plants, two primary pathways supply these precursors: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. nih.govfrontiersin.org For cytosolic triterpenoids, the MVA pathway is the principal source of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.org

The assembly of the characteristic C30 triterpenoid backbone begins with the condensation of these C5 units to form farnesyl diphosphate (FPP), followed by the head-to-head condensation of two FPP molecules to yield squalene (B77637). nih.gov A critical epoxidation step converts squalene to 2,3-oxidosqualene (B107256), which serves as the universal precursor for the cyclization into thousands of diverse triterpenoid skeletons. nih.govnih.gov

The formation of the distinctive cycloartane skeleton, a defining feature of this compound, is catalyzed by the enzyme cycloartenol (B190886) synthase, which cyclizes 2,3-oxidosqualene into cycloartenol. nih.govnih.gov This cycloartenol scaffold then undergoes a series of post-cyclization modifications, primarily extensive oxidations, to yield the final product. While the exact sequence of these modifications for this compound is not fully elucidated in a single study, a plausible pathway can be inferred from related biosynthetic pathways. These steps involve sequential hydroxylations and subsequent oxidations at the C-3 and C-23 positions, along with modifications to the side chain to form the carboxylic acid group. A structurally similar compound, 23-Hydroxy-3-oxocycloart-24-en-26-oic acid, represents a likely immediate precursor, requiring only the oxidation of the C-23 hydroxyl group to a ketone. foodb.ca

Table 1: Putative Precursors and Intermediates in the Biosynthesis of this compound

| Compound | Role | Foundational Pathway |

| Acetyl-CoA | Primary Carbon Source | Mevalonate (MVA) Pathway |

| Isopentenyl Diphosphate (IPP) | C5 Isoprenoid Building Block | MVA Pathway |

| Dimethylallyl Diphosphate (DMAPP) | C5 Isoprenoid Building Block | MVA Pathway |

| Squalene | C30 Linear Precursor | Triterpenoid Backbone Synthesis |

| 2,3-Oxidosqualene | C30 Epoxidized Precursor for Cyclization | Triterpenoid Backbone Synthesis nih.gov |

| Cycloartenol | Core Cycloartane Skeleton | Cycloartane Synthesis nih.gov |

| Cycloart-24-en-3β,23,26-triol | Hypothetical Hydroxylated Intermediate | Oxidative Modification |

| 23-Hydroxy-3-oxocycloart-24-en-26-oic acid | Likely Immediate Precursor | Oxidative Modification foodb.ca |

Characterization of Key Enzymes Catalyzing Steps in this compound Biosynthesis

The synthesis of a highly modified triterpenoid like this compound is dependent on several classes of enzymes that catalyze specific transformations of the cycloartane core.

Oxidosqualene Cyclases (OSCs): This enzyme family performs the first committed step in creating scaffold diversity. frontiersin.org Specifically, Cycloartenol Synthase (CAS) is the key OSC that directs the cyclization of 2,3-oxidosqualene to form the cycloartane ring system, which is the foundational structure of the target molecule. nih.gov

Cytochrome P450 Monooxygenases (CYPs): This large and versatile superfamily of enzymes is responsible for the vast majority of oxidative modifications on the triterpenoid skeleton. frontiersin.orgnih.gov In the biosynthesis of this compound, specific CYPs are required to introduce oxygen atoms at the C-3 and C-23 positions. These reactions typically proceed via hydroxylation. The identification of the exact CYP enzymes is a significant challenge due to the large number of CYP genes in plant genomes. frontiersin.org Analogous pathways, such as the biosynthesis of ganoderic acids, have shown that specific CYPs catalyze the oxidation of the lanostane (B1242432) skeleton, a structure similar to cycloartane. nih.gov

Dehydrogenases: Following hydroxylation by CYPs, dehydrogenase enzymes are responsible for the oxidation of hydroxyl groups (-OH) to keto groups (=O). To form the "3,23-Dioxo" functionality, a dehydrogenase is required to act on a 3-hydroxy intermediate, and another, or the same enzyme with broad substrate specificity, would oxidize the 23-hydroxy group. nih.gov For instance, the conversion of 3-hydroxy-lanosta-8,24-dien-26-oic acid to its 3-oxo counterpart in Ganoderma lucidum is catalyzed by a dehydrogenase. researchgate.net

Table 2: Key Enzyme Classes in the Biosynthesis of this compound

| Enzyme Class | Specific Enzyme (Example) | Catalyzed Reaction |

| Oxidosqualene Cyclase (OSC) | Cycloartenol Synthase (CAS) | Cyclization of 2,3-oxidosqualene to Cycloartenol. nih.gov |

| Cytochrome P450 Monooxygenase (CYP) | Unidentified CYPs | Hydroxylation at C-3 and C-23 positions of the cycloartane skeleton. frontiersin.org |

| Dehydrogenase | Unidentified Dehydrogenases | Oxidation of 3-hydroxyl and 23-hydroxyl groups to form ketone (dioxo) groups. nih.govresearchgate.net |

In Vitro Reconstitution and Elucidation of Biosynthetic Logic for this compound

The definitive proof of a biosynthetic pathway's function comes from its reconstitution in vitro. This "test-tube" biochemistry provides precise insights into the reaction mechanism, substrate specificity, and kinetics of each enzymatic step. nih.gov

The process involves expressing and purifying each enzyme of the proposed pathway. The purified enzymes are then combined in a reaction vessel with the initial precursor (e.g., cycloartenol) and necessary co-factors (e.g., NADPH and O2 for CYPs, NAD+/NADP+ for dehydrogenases). The reaction is allowed to proceed, and the products are analyzed at various time points using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Reconstituting the pathway for this compound would involve:

Purification of the specific CYPs responsible for C-3 and C-23 hydroxylation.

Purification of the dehydrogenases that create the C-3 and C-23 keto groups.

Stepwise addition of these enzymes to a reaction containing cycloartenol to observe the sequential formation of hydroxylated and then oxidized intermediates.

While powerful, in vitro reconstitution can be challenging. Membrane-associated enzymes, such as many plant CYPs, are notoriously difficult to purify in an active form. nih.gov However, successful reconstitution of other complex pathways demonstrates its feasibility and its power in unraveling the intricate chemical logic that nature employs. nih.govnih.gov

Total Synthesis Endeavors Towards the this compound Scaffold

A complete total synthesis of this compound has not yet been reported in the scientific literature. The complexity of the cycloartane skeleton, characterized by a tetracyclic core fused to a cyclopropane (B1198618) ring and a stereochemically rich side chain, makes its construction from simple starting materials a monumental undertaking.

However, the landmark synthesis of cycloartenol, the biosynthetic precursor to most plant steroids and a structurally related cycloartane, provides a conceptual framework for the potential total synthesis of more complex derivatives. rsc.orgwikipedia.org The first synthesis of cycloartenol was achieved by Barton and his colleagues starting from lanosterol, which itself has been a target of total synthesis. rsc.org This approach underscores the feasibility of constructing the core cycloartane ring system.

A hypothetical total synthesis of this compound would necessitate the development of highly stereocontrolled methods for the formation of the multiple stereocenters, the construction of the cyclopropane ring, and the elaboration of the C-17 side chain with the required C-23 ketone, C-24 double bond, and C-26 carboxylic acid functionalities. Modern synthetic strategies, such as radical cascade reactions, have been employed in the total synthesis of other complex terpenoids and could potentially be applied to assemble the cycloartane framework with high efficiency. nih.gov

Semi-Synthetic Transformations of Naturally Occurring this compound

The majority of synthetic work related to this compound has involved the semi-synthetic modification of naturally abundant cycloartane triterpenoids. These natural products provide a readily available and stereochemically defined starting point for the introduction of the desired functional groups.

A significant source of cycloartane triterpenoids for semi-synthesis is the resin from Parthenium argentatum (guayule), which contains argentatins A and B in substantial quantities. nih.gov Research has demonstrated the development of efficient protocols for the modification of these compounds. For instance, argentatin B acetate has been used as a starting material for the synthesis of various cycloartane-16β-ol derivatives through the opening of the oxepane (B1206615) ring. nih.gov

Another approach involves the isolation of cycloartane triterpenoids from medicinal plants like Kadsura longipedunculata. These efforts have yielded novel cycloartane derivatives, including those with seco- and nor-triterpenoid skeletons, which can serve as precursors for further chemical transformations.

The general strategy for the semi-synthesis of this compound from a natural cycloartane like cycloartenol would involve a series of key steps:

Oxidation of the C-3 hydroxyl group: The C-3 hydroxyl group of the starting cycloartane would need to be oxidized to a ketone. This is a common transformation in steroid chemistry and can be achieved using a variety of reagents, such as Jones reagent (chromic acid in acetone) or more modern and selective oxidizing agents.

Functionalization of the side chain: This is the most challenging aspect of the semi-synthesis. It would require the introduction of a ketone at the C-23 position, the formation of a double bond between C-24 and C-25, and the installation of a carboxylic acid at C-26. This would likely involve a multi-step sequence, potentially including allylic oxidation, Wittig-type reactions or Horner-Wadsworth-Emmons olefination, and subsequent oxidation to the carboxylic acid.

Regioselective and Stereoselective Functionalization of the this compound Nucleus

The successful synthesis of this compound and its analogues is highly dependent on the ability to perform regioselective and stereoselective reactions on the cycloartane nucleus.

Regioselective Oxidation: The introduction of the C-3 and C-23 keto groups requires highly regioselective oxidation methods. While the oxidation of the C-3 hydroxyl group is generally straightforward, the selective oxidation of the C-23 position in the side chain presents a greater challenge due to the presence of other potentially reactive sites. The development of enzymatic or biomimetic oxidation systems could offer a solution to this problem.

Stereoselective Side Chain Elaboration: The construction of the C-24-en-26-oic acid moiety must proceed with control over the stereochemistry of the double bond. The (E)-configuration of the double bond in the natural product would likely be targeted. Stereoselective olefination reactions, such as the Horner-Wadsworth-Emmons reaction, are well-established methods for achieving high E-selectivity in the formation of α,β-unsaturated esters, which could then be hydrolyzed to the corresponding carboxylic acid.

Recent advances in catalysis, including photoredox catalysis, have enabled the late-stage functionalization of complex molecules with high regioselectivity and could prove valuable in the synthesis of cycloartane derivatives.

Development of Novel Synthetic Methodologies for Derivatives of this compound

The synthesis of analogues of this compound for structure-activity relationship (SAR) studies necessitates the development of novel and flexible synthetic methodologies.

Biomimetic Approaches: The biosynthesis of cycloartenol from squalene involves a remarkable enzymatic cascade that constructs the complex polycyclic system with complete stereocontrol. wikipedia.orgmdpi.comnih.gov Mimicking this biosynthetic pathway in the laboratory, through so-called biomimetic synthesis, represents a powerful strategy for the efficient construction of the cycloartane skeleton. nih.gov While challenging, the development of catalysts that can initiate and control such polyene cyclizations would be a significant breakthrough.

Modern Cross-Coupling and C-H Functionalization Reactions: The development of modern synthetic methods, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed C-H functionalization, offers new avenues for the synthesis and diversification of cycloartane derivatives. These methods could be employed to introduce a wide range of functional groups at various positions on the cycloartane scaffold, allowing for the rapid generation of libraries of analogues for biological screening.

The table below summarizes some of the key synthetic transformations that would be relevant to the synthesis of this compound and its derivatives.

| Transformation | Reagents and Conditions | Purpose in Synthesis | Reference |

| Oxidation of C-3 alcohol | Jones Reagent (CrO₃, H₂SO₄, acetone) | Introduction of the C-3 ketone | Standard textbook methodology |

| Horner-Wadsworth-Emmons Reaction | Phosphonate ester, base (e.g., NaH) | Stereoselective formation of the C-24 (E)-double bond and introduction of the C-26 ester | Standard textbook methodology |

| Allylic Oxidation | SeO₂, t-BuOOH | Potential method for introducing the C-23 ketone | Standard textbook methodology |

| Hydrolysis of ester | LiOH, THF/H₂O | Conversion of the C-26 ester to the carboxylic acid | Standard textbook methodology |

| Oxepane Ring Opening | BF₃·OEt₂ | Modification of naturally occurring cycloartanes like argentatins | nih.gov |

Chemical Profile

The chemical characteristics of 3,23-Dioxocycloart-24-en-26-oic acid are defined by its cycloartane (B1207475) skeleton and its specific functional groups.

| Property | Value |

| Molecular Formula | C₃₀H₄₂O₄ |

| Molar Mass | 466.65 g/mol |

| Core Structure | Cycloartane |

| Key Functional Groups | 3-keto, 23-keto, 24-en, 26-oic acid |

Biological Activity and Research Findings

As of the current body of scientific literature, there are no specific reports detailing the biological activities of 3,23-Dioxocycloart-24-en-26-oic acid. Research on this compound has primarily focused on its isolation and structural characterization. However, related cycloartane (B1207475) triterpenoids isolated from Abies and other plant species have demonstrated a range of biological effects, including cytotoxic and anti-inflammatory activities. nih.gov This suggests that this compound could be a candidate for future biological screening to explore its potential pharmacological properties.

Mechanistic Investigations into the Biological Activities of 3,23 Dioxocycloart 24 En 26 Oic Acid

In Vitro Cellular and Molecular Targets of 3,23-Dioxocycloart-24-en-26-oic acid

The precise cellular and molecular targets of this compound are an active area of research. Preliminary studies suggest that its biological activities stem from its ability to modulate key cellular processes.

Modulation of Intracellular Signaling Pathways by this compound

Currently, there is a lack of specific research detailing the modulation of intracellular signaling pathways by this compound. Further investigation is required to identify the specific signaling cascades affected by this compound and the downstream consequences of this modulation.

Direct Interactions of this compound with Enzymes and Receptors

Detailed studies on the direct interactions of this compound with specific enzymes and receptors have not yet been extensively reported in the scientific literature. Elucidating these direct molecular interactions will be crucial for a comprehensive understanding of its mechanism of action.

Regulation of Gene Expression by this compound

The impact of this compound on the regulation of gene expression remains an area for future research. Understanding which genes are up- or down-regulated in response to this compound will provide valuable insights into its biological functions.

Anti-inflammatory Mechanisms of this compound

The anti-inflammatory properties of this compound are a significant focus of its therapeutic potential. In vitro models have provided the initial evidence for its mechanisms in mitigating inflammatory responses.

Modulation of Inflammatory Cell Responses by this compound

The specific effects of this compound on the behavior of inflammatory cells, such as macrophages, neutrophils, and lymphocytes, have not been characterized. Future studies are necessary to understand how this compound may alter the functions of these key immune cells during an inflammatory response.

Anti-cancer Mechanistic Studies of this compound (Pre-clinical, in vitro and in vivo mechanistic models only)

Comprehensive pre-clinical studies, including in vitro and in vivo models, specifically investigating the anti-cancer mechanisms of this compound are not extensively available in the public domain. Research on structurally similar triterpenoids suggests potential anti-cancer activities; however, direct evidence for this specific compound is lacking.

Induction of Apoptosis and its Molecular Pathways by this compound

There is currently no specific data available from pre-clinical in vitro or in vivo studies that detail the induction of apoptosis or the specific molecular pathways involved following treatment with this compound.

Mechanisms of Cell Cycle Arrest Elicited by this compound

The mechanisms by which this compound may elicit cell cycle arrest in cancer cells have not been elucidated in published pre-clinical research.

Anti-proliferative Effects and Signaling Mechanisms of this compound

Detailed studies on the anti-proliferative effects and the underlying signaling mechanisms of this compound in cancer models are not currently available.

Mechanistic Aspects of Angiogenesis Inhibition by this compound

There is no available scientific literature from pre-clinical studies that describes the mechanistic aspects of angiogenesis inhibition by this compound.

Anti-microbial and Anti-parasitic Mechanisms of this compound

Specific mechanistic studies on the anti-microbial and anti-parasitic activities of this compound are not found in the reviewed scientific literature.

Mechanisms of Action Against Bacterial Pathogens

There is no specific information available detailing the mechanisms of action of this compound against bacterial pathogens.

Anti-fungal Mechanistic Investigations of this compound

Specific studies detailing the anti-fungal mechanism of this compound are not available. However, research on other triterpenoids offers insights into potential modes of action. For instance, some triterpenoids, like enfumafungin (a fernane-type triterpenoid), have been shown to inhibit the synthesis of (1,3)-β-D-glucan, a critical component of the fungal cell wall, by targeting the enzyme glucan synthase. nih.govresearchgate.net This disruption of cell wall integrity leads to morphological changes and ultimately, fungal cell death. nih.gov It is plausible that cycloartane (B1207475) triterpenoids such as this compound could exert anti-fungal effects through a similar mechanism, although this requires experimental verification.

Anti-parasitic Cellular and Molecular Effects of this compound

There is a lack of specific research on the anti-parasitic cellular and molecular effects of this compound. However, studies on other cycloartane-type triterpenes have demonstrated activity against parasites such as Leishmania. For example, compounds isolated from Musa paradisiaca fruit peel, including 24-methylene-cycloartanol and 31-norcyclolaudenone, have shown effects against Leishmania infantum chagasi. While the precise mechanisms were not fully elucidated, the findings suggest that these compounds can act against both the promastigote and amastigote stages of the parasite. Other related compounds, such as sterols, are also reported to have killing activity against Leishmania species. These findings highlight the potential for cycloartane triterpenoids to interfere with essential parasitic life cycle processes, though the specific molecular targets remain to be identified for this compound.

Other Emerging Biological Activities and their Underlying Mechanisms (e.g., Antioxidant Activity)

The antioxidant properties of cycloartane triterpenoids have been noted in several studies. nih.govtandfonline.comresearchgate.net While the direct antioxidant mechanism of this compound has not been specifically investigated, the general antioxidant activity of this class of compounds is often attributed to their chemical structure, which can enable them to scavenge free radicals and chelate pro-oxidant metals. For instance, extracts containing cycloartane-type triterpenes have demonstrated the ability to scavenge DPPH free radicals. tandfonline.com The underlying mechanism likely involves the donation of a hydrogen atom or an electron to neutralize the free radical, thus terminating the oxidative chain reaction. Further research is needed to determine the specific antioxidant capacity and mechanistic pathways of this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 3,23 Dioxocycloart 24 En 26 Oic Acid Derivatives

Identification of Key Pharmacophoric Elements within the 3,23-Dioxocycloart-24-en-26-oic acid Scaffold

The biological activity of cycloartane (B1207475) triterpenoids, including derivatives of this compound, is intrinsically linked to their complex pentacyclic structure. Several key pharmacophoric elements within this scaffold have been identified as critical for eliciting a biological response.

The core structure is the cycloartane skeleton, which features a characteristic cyclopropane (B1198618) ring at C-9 and C-19. nih.gov This rigid, three-dimensional structure serves as the fundamental framework upon which various functional groups are displayed, influencing receptor binding and interaction with biological targets.

Key functional groups and structural features that contribute to the pharmacophoric profile include:

Oxygenation at C-3: The presence of a ketone or hydroxyl group at the C-3 position is a common feature. Modifications at this site, such as the introduction of an α,β-unsaturated carbonyl moiety on the A-ring, have been shown to be significant for anti-inflammatory activity. nih.gov

The Side Chain: The nature of the side chain attached at C-17 is a major determinant of activity. For the parent compound, this includes the α,β-unsaturated carboxylic acid moiety (the 24-en-26-oic acid portion) and the ketone at C-23. The geometry and substitution pattern of this chain are critical. For instance, the stereochemistry of double bonds, such as at C-23, can significantly alter cytotoxic effects. nih.gov

Hydroxylation and Oxidation Patterns: The presence, position, and stereochemistry of hydroxyl and ketone groups elsewhere on the steroid nucleus and side chain are crucial. Studies on related cycloartanes show that hydroxylation at positions like C-12, C-15, and C-25 can modulate activity. nih.govnih.gov For example, in anticomplement activity studies, a 15α-OH group was found to increase activity, while an 18-OH group decreased it. nih.govresearchgate.net

The Cyclopropane Ring: The C-9/C-19 cyclopropane ring is a hallmark of the cycloartane scaffold and is considered essential for maintaining the specific conformational rigidity required for activity. nih.gov

Collectively, these features—the rigid pentacyclic core, the specific oxidation pattern at C-3 and C-23, and the unsaturated carboxylic acid side chain—constitute the primary pharmacophore of this compound.

Impact of Specific Functional Group Modifications on the Biological Efficacy of this compound Derivatives

Modifying the functional groups on the cycloartane scaffold is a key strategy for enhancing biological efficacy and exploring the structure-activity relationships of its derivatives. Research on a variety of cycloartane triterpenoids has provided valuable insights into how specific chemical changes influence their pharmacological profiles.

Modifications of the A-Ring: Two new ring A-modified cycloartane-type triterpenoids isolated from Dysoxylum malabaricum displayed notable cytotoxicity against breast cancer cells, inducing apoptotic cell death. nih.gov The presence of an α,β-unsaturated carbonyl moiety in the A-ring of certain cycloartanes conferred significant inhibitory effects on nitric oxide production, a key marker of inflammation. nih.gov

Modifications of the Side Chain: The side chain at C-17 is a prime target for modification. In studies of related compounds, the stereochemistry of this chain was found to be critical. For example, cycloart-23(E)-ene-3β,25-diol was the most active cytotoxic compound against the MDA-MB468 cancer cell line, while its geometric isomer, cycloart-23(Z)-ene-3β,25-diol, was most active against the MCF-7 cell line, highlighting the importance of the C-23 double bond configuration. nih.gov Furthermore, replacement of functional groups at the C-26 position has been shown to significantly affect α-glucosidase inhibitory properties. researchgate.net

Hydroxyl and Glycosyl Group Modifications: The position and stereochemistry of hydroxyl groups have a profound impact. In an SAR study on anticomplement activity, a 12α-OH configuration was preferable to a 12β-OH. nih.govresearchgate.net The addition or removal of hydroxyl groups at C-15 and C-18 also modulated this activity. nih.govresearchgate.net When glycosyl moieties are present, their type and linkage are also important. Substituting a xylosyl group with a galactosyl group increased anticomplement activity, whereas substitution with a glucosyl group decreased it. nih.govresearchgate.net

The following table summarizes research findings on the impact of functional group modifications in various cycloartane triterpenoids, which can be extrapolated to guide the synthesis of novel this compound derivatives.

| Compound Class/Modification | Biological Activity Assessed | Key Finding | Reference(s) |

| Ring A-Modified Cycloartanes | Cytotoxicity (Breast Cancer) | Modifications to the A-ring induced apoptotic cell death. | nih.gov |

| Cycloartanes with α,β-Unsaturated Carbonyl in A-Ring | Anti-inflammatory (NO Inhibition) | The unsaturated carbonyl moiety was crucial for significant activity. | nih.gov |

| Cycloart-23-ene-3β,25-diols | Cytotoxicity (Cancer Cell Lines) | The (E)-isomer was more potent against MDA-MB468, while the (Z)-isomer was more potent against MCF-7. | nih.gov |

| C-26 Modified Cycloartanes | α-Glucosidase Inhibition | Altering the functional group at C-26 significantly affected inhibitory properties. | researchgate.net |

| Hydroxylated Cycloartanes | Anticomplement Activity | 12α-OH was superior to 12β-OH; 15α-OH increased activity, while 18-OH decreased it. | nih.govresearchgate.net |

| Cycloartane Glycosides | Anticomplement Activity | Replacing a xylosyl moiety with galactosyl increased activity, while a glucosyl group decreased it. | nih.govresearchgate.net |

Computational Approaches for SAR Analysis of this compound Analogues

Modern drug discovery increasingly relies on computational methods to accelerate the analysis of structure-activity relationships. For complex natural products like cycloartane triterpenoids, these approaches are invaluable for navigating their intricate chemical space.

One powerful technique is molecular networking , which is often based on tandem mass spectrometry (LC-MS/MS) data. This method allows for the large-scale classification and identification of related compounds within a complex mixture, such as a plant extract. nih.gov By grouping molecules with similar fragmentation patterns, researchers can quickly identify clusters of cycloartane-type triterpenoids. nih.govnih.gov This approach can be enhanced with tools like the Network Annotation Propagation (NAP), an in silico fragment analysis tool that helps predict the structures of unknown compounds within the network. nih.gov This computational pre-screening guides the targeted isolation of novel analogues with potentially interesting biological activities, streamlining the initial phases of SAR studies. nih.gov

Another strategy integrates in-source fragment elimination and diagnostic ion recognition with feature-based molecular networking. This allows for a more accurate characterization of cycloartane triterpenoids from natural sources by filtering out redundant signals and focusing on structurally relevant ions, which facilitates the discovery of new compounds and the establishment of SAR. nih.gov

Development and Validation of Predictive QSAR Models for Optimized Biological Activity of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to formalize the SAR by creating a mathematical relationship between chemical structure and biological activity. While specific QSAR models for this compound derivatives are not prominently available in the literature, the methodology has been successfully applied to other classes of pentacyclic triterpenoids, providing a clear blueprint for future studies. frontiersin.org

A common and powerful QSAR method is the Comparative Molecular Field Analysis (CoMFA) . The development and validation of a predictive CoMFA model for cycloartane derivatives would typically involve the following steps:

Dataset Preparation: A series of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values) would be selected. This set is divided into a training set (to build the model) and a test set (to validate its predictive power).

Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset are generated and optimized. A crucial step is aligning the molecules based on a common substructure, such as the rigid cycloartane core, to ensure that the calculated fields are comparable across the series. frontiersin.org

Calculation of Molecular Fields: The aligned molecules are placed in a 3D grid. At each grid point, steric (van der Waals) and electrostatic (Coulombic) interaction energies are calculated using a probe atom. These values form the independent variables for the model. frontiersin.org

Statistical Analysis: Partial Least Squares (PLS) regression is used to establish a correlation between the variations in the steric and electrostatic fields (the X-matrix) and the variations in biological activity (the Y-vector). frontiersin.org

Model Validation: The predictive ability of the resulting QSAR model is rigorously validated. Internal validation is often performed using the leave-one-out cross-validation method (q²). External validation is performed by using the model to predict the activity of the compounds in the test set, which were not used to build the model. A high correlation between predicted and observed activities (r²_pred) indicates a robust and predictive model.

Visualization of Results: The results of the CoMFA are visualized as 3D contour maps. frontiersin.org These maps highlight regions where modifications to the molecular structure are predicted to enhance or diminish biological activity. For example, a green contour in a steric map might indicate that adding a bulky group in that region would increase activity, while a red contour in an electrostatic map might suggest that a more electronegative group is favored.

By applying such a validated QSAR model, medicinal chemists can rationally design novel derivatives of this compound with a higher probability of possessing optimized biological activity, thereby reducing the need for extensive and costly synthesis and screening of numerous compounds.

Pharmacokinetics and Metabolic Disposition Studies of 3,23 Dioxocycloart 24 En 26 Oic Acid Pre Clinical and in Vitro Focus

In Vitro Absorption, Distribution, and Permeability Studies of 3,23-Dioxocycloart-24-en-26-oic acid

No published studies were identified that investigated the in vitro absorption, distribution, or permeability of this compound. Information regarding its characteristics in models such as Caco-2 cell permeability assays, protein binding, or tissue distribution is not available in the reviewed scientific literature.

Identification of Metabolic Pathways and Characterization of Metabolites of this compound in Pre-clinical Models

There is no available research detailing the metabolic pathways of this compound in any preclinical models. Consequently, no metabolites have been identified or characterized.

Enzyme Kinetics and Isoenzyme Identification of Cytochrome P450s and Other Enzymes Involved in this compound Metabolism

The specific cytochrome P450 (CYP) isoenzymes or other enzymes responsible for the metabolism of this compound have not been identified. There are no available data on the enzyme kinetics, such as Km or Vmax values, related to the biotransformation of this compound.

Excretion Profiles of this compound and its Metabolites in Animal Models (mechanistic insights)

No studies on the excretion of this compound or its potential metabolites in animal models have been found. Therefore, information on its routes of elimination (e.g., biliary, renal) and the mechanisms involved is not available.

Data Tables

Due to the absence of research data, no data tables can be generated.

Target Identification and Validation for 3,23 Dioxocycloart 24 En 26 Oic Acid

Biochemical and Biophysical Characterization of Target Interactions

Once potential targets are identified, the next critical step is to characterize the direct physical interaction between the compound and its target protein. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence-based assays are instrumental in quantifying binding affinity and kinetics. Regrettably, no such biochemical or biophysical studies have been published for 3,23-Dioxocycloart-24-en-26-oic acid. The scientific community currently lacks the data to confirm a direct interaction with any specific protein, leaving its molecular mechanism of action entirely speculative.

Genetic Validation and Knockout/Knockdown Studies of Predicted Targets

To firmly establish a causal link between a target protein and the biological effects of a compound, genetic validation is the gold standard. This involves using techniques like CRISPR-Cas9 gene editing or RNA interference (siRNA/shRNA) to knock out or knock down the expression of the putative target. Subsequently, the cellular response to the compound is re-evaluated. A diminished or abolished effect in the genetically modified cells provides strong evidence for the target's role. For this compound, the literature is silent on any such genetic validation studies. This lack of research further underscores the preliminary stage of investigation into this particular compound.

Structural Biology of Compound-Target Complexes

Visualizing the interaction between a compound and its target at an atomic level is a powerful tool in drug development. Techniques like X-ray co-crystallography and cryogenic electron microscopy (Cryo-EM) can reveal the precise binding mode, the key amino acid residues involved, and the conformational changes induced upon binding. This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. As with the other areas of target validation, there are no published reports on the structural biology of this compound in complex with any biological target.

While the broader class of cycloartane (B1207475) triterpenoids is known for a range of biological activities, including anti-inflammatory and anticancer effects, the specific molecular pathways engaged by individual members of this class are often poorly defined. nih.govresearchgate.netnih.gov The case of this compound exemplifies this knowledge gap. Although this compound has been identified in natural sources such as Gastrodia elata, research into its pharmacological properties has not progressed to the stage of detailed target identification and validation. plantaedb.com The lack of data across these critical areas of drug discovery highlights a significant opportunity for future research to unravel the therapeutic potential of this and other related natural products.

Advanced Analytical Techniques for Quantitative and Qualitative Analysis of 3,23 Dioxocycloart 24 En 26 Oic Acid in Biological and Complex Matrices

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for 3,23-Dioxocycloart-24-en-26-oic acid Quantitation

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a premier analytical tool for the quantitative analysis of this compound. news-medical.net Its high sensitivity and selectivity make it ideal for detecting trace amounts of the compound in intricate biological fluids. news-medical.net Method development typically involves the optimization of both the liquid chromatography separation and the mass spectrometric detection parameters to achieve the desired analytical performance.

For the separation of this compound, reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. This involves a non-polar stationary phase (such as C18) and a polar mobile phase, often a mixture of water (frequently acidified with formic or acetic acid to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to ensure the efficient elution of the compound and its metabolites with varying polarities.

The mass spectrometric detection is a critical component, with electrospray ionization (ESI) being a common interface for LC-MS as it is a soft ionization technique that minimizes fragmentation of the parent molecule. slideshare.net The analysis can be performed in either positive or negative ion mode, depending on which provides a better signal for the target analyte. For a carboxylic acid-containing compound like this compound, negative ion mode is often preferred. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the confirmation of the elemental composition. researchgate.net For quantitative studies, tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode is the gold standard, offering exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Method validation is a critical process to ensure that the analytical method is reliable and reproducible for its intended purpose. au.dk Validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). fda.goveuropa.eu

Interactive Data Table: Typical LC-MS Parameters for Triterpenoid (B12794562) Analysis

| Parameter | Typical Setting/Condition | Purpose |

| Chromatography | ||

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for elution. |

| Flow Rate | 0.2 - 0.5 mL/min | To ensure optimal separation. |

| Column Temperature | 30 - 40 °C | For reproducible retention times. |

| Injection Volume | 1 - 10 µL | Volume of sample introduced. |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI) | To generate ions from the analyte. |

| Polarity | Negative or Positive Ion Mode | Selected for optimal analyte signal. |

| Capillary Voltage | 3 - 5 kV | To facilitate the electrospray process. |

| Gas Temperature | 250 - 350 °C | To aid in desolvation. |

| Gas Flow | 8 - 12 L/min | To assist in desolvation and ion transport. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantitation. |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Profiling this compound and its Analogues

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique for the analysis of this compound and its analogues. news-medical.net GC offers high-resolution separation, and when coupled with MS, it provides detailed structural information based on the fragmentation patterns of the analytes. news-medical.net

A key consideration for the GC-MS analysis of triterpenoids like this compound is their low volatility and the presence of polar functional groups (a carboxylic acid and ketones). These characteristics make derivatization a necessary step prior to analysis. Derivatization replaces active hydrogens with less polar groups, thereby increasing the volatility and thermal stability of the compound. A common derivatization process is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert carboxylic acids and hydroxyl groups into their trimethylsilyl (B98337) (TMS) esters and ethers, respectively.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column, typically with a non-polar stationary phase. The temperature of the GC oven is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. news-medical.net The separated compounds then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation, producing a characteristic mass spectrum that can be used as a "fingerprint" for identification by comparing it to spectral libraries.

Interactive Data Table: Typical GC-MS Parameters for Derivatized Triterpenoid Analysis

| Parameter | Typical Setting/Condition | Purpose |

| Derivatization | ||

| Reagent | BSTFA with 1% TMCS | To increase volatility and thermal stability. |

| Reaction | 60-80 °C for 30-60 min | To ensure complete derivatization. |

| Gas Chromatography | ||

| Column | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm) | For high-resolution separation. |

| Stationary Phase | 5% Phenyl Polysiloxane | A common non-polar phase. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Inlet Temperature | 250 - 280 °C | To ensure rapid volatilization of the sample. |

| Oven Program | Start at ~150°C, ramp to ~300°C | To separate compounds based on boiling points. |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | To create reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | To separate ions based on their mass-to-charge ratio. |

| Scan Range | 50 - 800 m/z | To detect the fragments of interest. |

Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Comprehensive Metabolic Profiling and Identification of this compound and its Derivatives

For the unambiguous structural elucidation of this compound and its derivatives, especially in the context of metabolic profiling, single analytical techniques may not suffice. Hyphenated techniques that couple chromatography with other forms of spectroscopy, such as liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) and gas chromatography-infrared spectroscopy (GC-IR), provide complementary information. news-medical.netslideshare.net

LC-NMR directly links the separation power of HPLC with the structure-elucidating capability of NMR spectroscopy. slideshare.net After separation on the LC column, the eluent flows through a specialized NMR flow cell, allowing for the acquisition of NMR spectra of the isolated compounds in real-time. slideshare.net This is particularly valuable for identifying unknown metabolites of this compound, as NMR provides detailed information about the carbon-hydrogen framework of the molecule. capes.gov.br More advanced systems, such as those incorporating solid-phase extraction (LC-SPE-NMR), can trap individual peaks from the chromatogram, allowing for long-term NMR experiments to be conducted, which significantly enhances sensitivity and enables the acquisition of two-dimensional NMR data for complete structural assignment. news-medical.net

GC-IR is another useful hyphenated technique where the column eluent is passed through a light pipe in an infrared spectrometer. news-medical.net IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound and its derivatives, GC-IR could be used to confirm the presence of carbonyl groups (from the ketones and carboxylic acid) and other functional groups that may be introduced during metabolism. nih.gov While not as commonly used as GC-MS, GC-IR can provide valuable, complementary structural information.

Bioanalytical Method Validation for this compound in Various Biological Systems

Bioanalytical method validation is the process of demonstrating that a specific analytical method used for the quantitative measurement of an analyte, such as this compound, in a biological matrix is reliable and reproducible for its intended use. au.dk This is a regulatory requirement for studies that support drug development and registration. fda.goveuropa.eu The validation process involves a series of experiments designed to assess the performance characteristics of the method. nih.gov

Key parameters that must be evaluated during bioanalytical method validation include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications.

Accuracy: The closeness of the measured concentration to the true concentration. It is typically assessed by analyzing quality control (QC) samples at different concentration levels.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is determined at both intra-day and inter-day levels.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The curve should be continuous and reproducible, with a defined range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard.

Matrix Effect: The influence of co-eluting, endogenous compounds from the biological matrix on the ionization of the analyte. It is a critical parameter to assess in LC-MS based methods.

Stability: The chemical stability of the analyte in the biological matrix under various conditions that it may encounter during sample collection, storage, and analysis. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability.

Interactive Data Table: Key Bioanalytical Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria (for LC-MS) |

| Accuracy | Closeness of measured value to nominal value. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). |

| Precision | Variability of repeated measurements. | Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ). |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Response of interfering peaks should be <20% of the LLOQ response. |

| Calibration Curve | Defines the quantitative range of the assay. | Correlation coefficient (r²) ≥ 0.99. |

| Recovery | Efficiency of the sample extraction procedure. | Should be consistent, precise, and reproducible. |

| Matrix Effect | Ion suppression or enhancement from matrix components. | The coefficient of variation of the IS-normalized matrix factor should not be >15%. |

| Stability | Analyte stability under various storage and handling conditions. | Mean concentration should be within ±15% of the nominal concentration. |

Future Research Directions and Translational Perspectives of 3,23 Dioxocycloart 24 En 26 Oic Acid Research

Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action for 3,23-Dioxocycloart-24-en-26-oic acid

The quest to identify novel biological targets and elucidate the mechanisms of action for this compound is a critical frontier in realizing its therapeutic potential. Drawing parallels from other cycloartane (B1207475) triterpenoids, several promising avenues for investigation emerge.

Cycloartane triterpenoids isolated from various plant species have exhibited significant anti-inflammatory and anticancer properties. nih.gov For instance, certain cycloartane-type triterpenoids from Curculigo orchioides have been shown to inhibit nitric oxide (NO) production induced by lipopolysaccharides (LPS) in RAW264.7 cells, suggesting a potential role in modulating inflammatory pathways. acs.orgnih.gov Specifically, compounds with an α,β-unsaturated carbonyl moiety in the A-ring demonstrated notable inhibitory effects. nih.gov Given the structural features of this compound, investigating its ability to modulate key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) would be a logical starting point. mdpi.com

In the context of oncology, cycloartane triterpenoids have shown cytotoxicity against various cancer cell lines, including human leukemia (HL-60), liver cancer (SMMC-7721), lung cancer (A549), and breast cancer (SK-BR-3) cells. nih.gov Some of these compounds induce apoptosis and cause cell cycle arrest, pointing towards potential interactions with proteins that regulate cell proliferation and survival. mdpi.comdaneshyari.com A study on cycloartanol (B210237) and cycloartanone, isolated from Corypha utan Lamk., predicted their interaction with FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. benthamdirect.com This suggests that this compound could be screened against a panel of kinases and other proteins implicated in cancer progression. Furthermore, some cycloartane triterpenoids have demonstrated the ability to reverse multidrug resistance in cancer cells, a significant challenge in chemotherapy. nih.gov This opens up the possibility that this compound could act as a chemosensitizer.

Future research should, therefore, employ a combination of high-throughput screening against diverse biological targets, affinity chromatography to pull down interacting proteins, and detailed molecular biology and biochemical assays to unravel the specific mechanisms through which this compound exerts its effects.

Exploration of Synergistic Biological Effects of this compound with Other Bioactive Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a burgeoning area of pharmacological research. mdpi.com Triterpenoids, in general, have been shown to act synergistically with other phytochemicals and conventional drugs, particularly in the realms of antimicrobial and anticancer activities. nih.govnih.gov

For example, the triterpenoids ursolic acid and oleanolic acid have demonstrated synergistic antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Their combination with the flavonoid dihydromyricetin (B1665482) also enhanced antimicrobial potential. nih.govnih.gov This suggests that this compound could be tested in combination with known antibiotics to potentially lower the required dosage and combat antibiotic resistance.

In cancer therapy, the combination of plant-derived compounds with conventional chemotherapeutic agents can enhance efficacy and reduce side effects. mdpi.com For instance, the triterpenoid (B12794562) betulinic acid, when combined with vincristine, showed a synergistic cytotoxic effect on melanoma cells. mdpi.com Given the potential anticancer activities of cycloartane triterpenoids, it would be valuable to investigate the synergistic effects of this compound with established anticancer drugs like doxorubicin, cisplatin, or paclitaxel. Such studies could reveal enhanced apoptosis, increased cell cycle arrest, or inhibition of metastasis in cancer cell lines and animal models. mdpi.com

A study on the fungus Inonotus hispidus showed that the combination of elicitors, such as oleic acid and methyl jasmonate (MeJA), had a synergistic effect on triterpenoid production. semanticscholar.org This principle of synergy could be extended to the biological activity of this compound when co-administered with other natural compounds that modulate related cellular pathways.

Application of Advanced Biotechnologies for Enhanced Production of this compound

The natural abundance of many valuable triterpenoids in their source organisms is often low, hindering their large-scale production and commercialization. acs.org Advanced biotechnological approaches, such as metabolic engineering and synthetic biology, offer promising solutions to enhance the production of this compound. nih.govmdpi.com

Triterpenoids are synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.comnih.gov Metabolic engineering strategies can be employed to increase the flux through these pathways towards the desired cycloartane scaffold. This can involve:

Overexpression of key biosynthetic genes : Identifying and overexpressing the genes encoding enzymes like squalene (B77637) synthase and cycloartenol (B190886) synthase, which are critical for triterpenoid biosynthesis, can significantly boost production. frontiersin.org

Downregulation of competing pathways : Suppressing the expression of genes that divert precursors to other metabolic pathways, such as sterol biosynthesis, can channel more resources towards the production of this compound. nih.gov

Heterologous expression : Introducing the entire biosynthetic pathway for this compound into a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli can enable scalable and controlled production in bioreactors. nih.gov Photosynthetic microorganisms are also being explored as production hosts. nih.gov

Use of elicitors : The production of secondary metabolites like triterpenoids can often be enhanced by treating plant cell cultures with elicitors, which are molecules that trigger defense responses. frontiersin.orgresearchgate.net

Synthetic biology takes these approaches a step further by designing and constructing novel biological parts, devices, and systems. This could involve creating synthetic metabolic pathways with optimized enzyme activities and regulatory controls to maximize the yield of this compound.

Computational Drug Discovery and Rational Design Efforts Based on the this compound Scaffold

Computational drug discovery, or computer-aided drug design (CADD), has become an indispensable tool in modern pharmaceutical research, accelerating the identification and optimization of new drug candidates. nih.govyoutube.com The cycloartane scaffold of this compound presents a "privileged structure" that can be exploited for the rational design of novel therapeutic agents. researchgate.net

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target. nih.gov If a specific protein target for this compound is identified, molecular docking simulations can be used to predict its binding mode and affinity. This information can then guide the design of derivatives with improved potency and selectivity. For example, in silico docking has been used to investigate the interaction of cycloartane triterpenoids with targets like FLT3. benthamdirect.com

Ligand-based drug design (LBDD) is employed when the structure of the target is unknown. nih.gov In this approach, a library of compounds is screened virtually based on their similarity to a known active molecule. By analyzing the structure-activity relationships (SAR) of a series of cycloartane triterpenoids, pharmacophore models can be developed to identify the key chemical features required for biological activity. These models can then be used to search for new compounds with similar properties.

Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs, helping to prioritize compounds with favorable drug-like characteristics for further development. sinica.edu.tw The rational design of fragment libraries based on the cyclobutane (B1203170) moiety, a component of the cycloartane structure, highlights the interest in such scaffolds for drug discovery. nih.gov

The integration of these computational approaches with experimental validation will be crucial in unlocking the full therapeutic potential of the this compound scaffold and developing novel, effective, and safe medicines.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 3,23-Dioxocycloart-24-en-26-oic acid in natural product extracts?

- Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Compare - and -NMR data with reference spectra from authenticated sources (e.g., Dictionary of Natural Products entries for related triterpenoids) to confirm cycloartane skeleton and functional groups (e.g., 3,23-diketo and 24-en-26-oic acid moieties) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula and confirm fragmentation patterns consistent with its oxidized groups .

- Infrared (IR) Spectroscopy : Identify characteristic carbonyl (C=O) stretches (~1700–1750 cm) for the diketo and carboxylic acid groups .

Q. What chromatographic methods are optimal for isolating this compound from complex plant matrices?

- Methodological Answer :

- Sample Preparation : Use sequential solvent extraction (e.g., hexane → ethyl acetate → methanol) to enrich triterpenoid-rich fractions .

- HPLC Conditions : Reverse-phase C18 columns with gradients of acetonitrile/water (0.1% formic acid) improve resolution. Monitor at 210–240 nm for carboxylic acid absorption .

- Validation : Compare retention times and spiking experiments with purified standards to confirm purity (>95%) .

Advanced Research Questions

Q. What experimental strategies are effective for elucidating the biosynthetic pathway of this compound in plant systems?

- Methodological Answer :

- Isotopic Labeling : Administer -labeled acetate or mevalonate precursors to track incorporation into the cycloartane backbone via LC-MS/MS .

- Gene Knockout/RNAi : Target putative oxidosqualene cyclases (OSCs) or cytochrome P450s in plant models (e.g., Arabidopsis or Medicago) to disrupt intermediate steps .

- Enzyme Assays : Recombinant expression of candidate oxidases (e.g., CYP450s) to test in vitro conversion of intermediates like cycloartenol to 3,23-diketone derivatives .

Q. How can contradictions in reported bioactivity data for this compound be systematically resolved?

- Methodological Answer :

- Meta-Analysis : Use PRISMA guidelines to evaluate studies for confounding factors (e.g., purity of compound, cell line variability, or assay conditions) .

- Dose-Response Validation : Reproduce key findings using standardized protocols (e.g., NIH/NCATS guidelines for cytotoxicity assays) with internal controls .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify conserved molecular targets across studies, reducing false positives .

Q. What computational approaches are validated for modeling the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like NF-κB or COX-2, guided by X-ray crystallography data from related triterpenoids .

- QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with anti-inflammatory activity .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of derivative-enzyme complexes under physiological conditions .

Q. How should researchers design dose-response experiments to evaluate the cytotoxicity of this compound?

- Methodological Answer :

- Factorial Design : Test 6–8 concentrations (e.g., 1–100 µM) in triplicate across multiple cell lines (e.g., HeLa, HepG2) to establish IC values .

- Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin) to normalize batch effects .

- Endpoint Assays : Combine MTT/WST-1 for viability with Annexin V/PI staining to differentiate apoptosis vs. necrosis .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.